(2Z)-2-cyano-3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide
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Overview
Description
(2Z)-2-cyano-3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, a pyrrole ring, and various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-cyano-3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of 1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with 2-methylphenylamine in the presence of a base, followed by the addition of a cyano group through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the desired (2Z) configuration and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-cyano-3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(2Z)-2-cyano-3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of (2Z)-2-cyano-3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
- (2Z)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)prop-2-enenitrile
Uniqueness
(2Z)-2-cyano-3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide is unique due to its specific structural features, such as the presence of a cyano group and a pyrrole ring, which contribute to its distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
(Z)-2-cyano-3-[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O/c1-5-20-10-12-23(13-11-20)28-18(3)14-21(19(28)4)15-22(16-26)25(29)27-24-9-7-6-8-17(24)2/h6-15H,5H2,1-4H3,(H,27,29)/b22-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRXXZMZVMWZEZ-JCMHNJIXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=CC(=C2C)C=C(C#N)C(=O)NC3=CC=CC=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C(/C#N)\C(=O)NC3=CC=CC=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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